3-(Aminomethyl)indolin-2-one
Overview
Description
3-(Aminomethyl)indolin-2-one is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indolin-2-one core with an aminomethyl group attached to the third position of the indole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
3-(Aminomethyl)indolin-2-one is a derivative of indole, a bioactive aromatic compound that binds with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation .
Biochemical Pathways
It has been shown that some indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.
Result of Action
Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby modulating the production of these cytokines .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection . By inhibiting this pathway, this compound can reduce inflammation and promote cell survival. Additionally, it affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the active site of certain kinases, thereby inhibiting their activity . This binding can prevent the phosphorylation of downstream targets, ultimately affecting cell signaling pathways. Furthermore, this compound can modulate the expression of genes involved in inflammation and cell survival by interacting with transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can have toxic or adverse effects, including liver toxicity and impaired kidney function . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the production of reactive oxygen species (ROS) and other metabolic byproducts, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. For example, it has been shown to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one is reacted with formaldehyde and a primary or secondary amine to introduce the aminomethyl group at the third position. The reaction is typically carried out under acidic conditions to facilitate the formation of the aminomethyl intermediate.
Another approach involves the reductive amination of indolin-2-one with formaldehyde and ammonia or an amine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow chemistry also enhances the safety and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the carbonyl group in the indolin-2-one core can yield the corresponding indoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, indoline derivatives, and various substituted indolin-2-one compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Aminomethyl)indolin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use in drug development for various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound without the aminomethyl group.
3-(Hydroxymethyl)indolin-2-one: A similar compound with a hydroxymethyl group instead of an aminomethyl group.
3-(Methyl)indolin-2-one: A derivative with a methyl group at the third position.
Uniqueness
3-(Aminomethyl)indolin-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-(aminomethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCWYJTZFRGQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344281 | |
Record name | 3-(aminomethyl)indolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412332-18-4 | |
Record name | 3-(aminomethyl)indolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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